Scientific Field: Material Science
Summary of the Application: Benzyldiphenylphosphine, specifically a fluorine-containing diphenylphosphine oxide derivative (benzyl(4-fluorophenyl)phenylphosphine oxide, BFPPO), is used to improve the flame retardancy and dielectric properties of epoxy resin (EP). This application is particularly relevant in the field of advanced electronic materials.
Methods of Application: BFPPO-modified EP thermosets are prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS).
Results or Outcomes: The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating. BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP.
Scientific Field: Pharmaceutical Research
Summary of the Application: Benzyldiphenylphosphine is employed as a catalyst for Suzuki cross-coupling and as an antiarthritic agent (inhibitor of cathepsin B). .
Scientific Field: Polymer Science
Summary of the Application: Benzyldiphenylphosphine Resin, PS, is a lightly cross-linked gel-type polystyrene resin with a diphenylphosphine end-group.
Scientific Field: Organic Chemistry
Summary of the Application: Benzyldiphenylphosphine is used as a ligand suitable for various cross coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling and Hiyama coupling.
Benzyldiphenylphosphine is an organophosphorus compound characterized by its unique structure, consisting of a benzyl group attached to a diphenylphosphine moiety. Its chemical formula is , and it is often represented in structural form as . This compound is notable for its applications in organometallic chemistry, particularly as a ligand in the formation of metal complexes.
BDP is classified as a flammable and irritant compound. It can cause skin and eye irritation upon contact and may release toxic fumes upon heating. Here are some safety precautions to consider when handling BDP:
Benzyldiphenylphosphine can be synthesized through several methods:
Benzyldiphenylphosphine is primarily utilized in organometallic chemistry due to its ability to form stable complexes with transition metals. These complexes are valuable in catalysis and materials science. Specific applications include:
Interaction studies involving benzyldiphenylphosphine focus on its behavior when complexed with transition metals. These studies reveal that the electronic properties of the phosphorus center can significantly influence the reactivity and stability of the resulting metal complexes. Furthermore, its interactions with various substrates can lead to different catalytic outcomes depending on the metal involved.
Benzyldiphenylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Triphenylphosphine | Triaryl phosphine | Widely used as a ligand; more sterically hindered |
Diphenylphosphine | Diaryl phosphine | Simpler structure; used in similar applications |
Benzyltriphenylphosphonium | Quaternary phosphonium salt | Exhibits different solubility and reactivity |
Diphenylmethylphosphine | Diaryl methyl phosphine | Similar reactivity but different steric properties |
Uniqueness of Benzyldiphenylphosphine: Unlike triphenylphosphine, which has three phenyl groups leading to increased steric hindrance, benzyldiphenylphosphine retains two phenyl groups and one benzyl group, allowing for a balance between steric bulk and reactivity. Its specific interaction profile with transition metals makes it particularly valuable in catalysis compared to simpler compounds like diphenylphosphine.
Benzyldiphenylphosphine, systematically named benzyl(diphenyl)phosphane under IUPAC guidelines, is a tertiary phosphine ligand with the molecular formula $$ \text{C}{19}\text{H}{17}\text{P} $$ and a molecular weight of 276.31 g/mol. Its structure consists of a central phosphorus atom bonded to three aromatic groups: two phenyl rings and one benzyl group (a phenylmethyl moiety). The benzyl group ($$ \text{C}6\text{H}5\text{CH}_2 $$) introduces steric bulk while maintaining π-conjugation with the phosphorus center.
The structural formula can be represented as:
$$ \text{P(C}6\text{H}5\text{)}2(\text{CH}2\text{C}6\text{H}5\text{)} $$
This configuration places the phosphorus atom at the center of a trigonal pyramidal geometry, characteristic of tertiary phosphines.
The nomenclature of organophosphorus compounds evolved alongside synthetic advancements in the 19th and 20th centuries. Early work by Jean Louis Lassaigne (1820) and Franz Anton Voegeli (1848) on phosphate esters laid the groundwork for understanding phosphorus-carbon bonds. However, systematic naming conventions emerged much later.
Key milestones include:
For benzyldiphenylphosphine, the IUPAC name reflects its substituents’ positions and bonding modes, adhering to the priority order: benzyl > phenyl > phosphine.
Benzyldiphenylphosphine belongs to the family of arylphosphines, which are widely used in catalysis due to their tunable steric and electronic properties. Below is a comparison with common phosphine ligands:
*Estimated based on electronic donation trends of benzyl vs. phenyl groups.
Steric Profile: The benzyl group in benzyldiphenylphosphine reduces steric hindrance compared to fully substituted ligands like tricyclohexylphosphine, making it suitable for reactions requiring moderate bulk.
Electronic Effects: The benzyl group’s electron-donating nature slightly lowers the TEP relative to triphenylphosphine, enhancing π-backbonding in metal complexes.
Lithium-mediated phosphine formation represents a fundamental approach for synthesizing benzyldiphenylphosphine through the generation of lithium diphenylphosphide intermediates [1]. The mechanism involves the direct reduction of triphenylphosphine with metallic lithium in tetrahydrofuran solvent, producing lithium diphenylphosphide and phenyllithium as primary products [2]. This reduction process follows the stoichiometric equation where triphenylphosphine reacts with two equivalents of lithium to yield lithium diphenylphosphide and lithium phenyl [1].
The reaction proceeds through electron transfer from metallic lithium to the phosphorus center in triphenylphosphine, resulting in the cleavage of one carbon-phosphorus bond [2]. Tetrahydrofuran serves as the optimal solvent for this transformation due to its ability to stabilize the lithium diphenylphosphide intermediate through coordination [2]. The formation of lithium diphenylphosphide occurs quantitatively under nitrogen atmosphere protection, with reaction times typically ranging from three to four hours at ambient temperature [3].
The lithium diphenylphosphide intermediate exhibits high reactivity toward electrophilic substrates, making it suitable for subsequent alkylation reactions [1]. Upon treatment with water, lithium diphenylphosphide undergoes protonation to generate diphenylphosphine with concurrent formation of lithium hydroxide [1]. This hydrolysis step provides access to the free phosphine, which can then participate in further coupling reactions to form the desired benzyldiphenylphosphine product [3].
Table 1: Lithium-Mediated Phosphine Formation Reaction Conditions
Reagent | Amount/Condition | Function |
---|---|---|
Triphenylphosphine | 26.2 g (0.1 mol) | Phosphorus source |
Metallic Lithium | 14 g (excess) | Reducing agent |
Solvent (THF) | 75-80 mL dry THF | Reaction medium |
Water (quenching) | 5.4 g (0.3 mol) | Proton source for diphenylphosphine formation |
Temperature | Room temperature to reflux | Reaction activation |
Reaction Time | 3 hours | Complete lithium reduction |
Atmosphere | Nitrogen protection | Inert atmosphere protection |
Dichloroalkane coupling reactions under basic conditions provide an efficient route for constructing carbon-phosphorus bonds in benzyldiphenylphosphine synthesis [3]. The methodology involves treating diphenylphosphine with dichloroalkane reagents in the presence of strong bases such as potassium hydroxide or sodium hydroxide [3]. This approach enables the formation of bis(diphenylphosphino)alkane derivatives through nucleophilic substitution mechanisms [3].
The reaction mechanism proceeds through deprotonation of diphenylphosphine by the base to generate a phosphide anion, which subsequently attacks the electrophilic carbon center in the dichloroalkane substrate [4]. The coupling reaction demonstrates high selectivity for primary alkyl halides, with reaction temperatures typically maintained between 30 and 80 degrees Celsius to ensure optimal conversion rates [3]. Basic conditions facilitate the nucleophilic substitution while suppressing competing side reactions such as elimination or rearrangement processes [4].
Potassium hydroxide aqueous solutions with concentrations ranging from 20 to 80 percent by weight provide optimal basicity for the coupling transformation [3]. The reaction proceeds efficiently with various dichloroalkane substrates, including 1,2-dichloroethane, 1,3-dichloropropane, and 1,4-dichlorobutane [3]. Product yields typically range from 85 to 90 percent under optimized conditions, with reaction times varying from one to three hours depending on the specific dichloroalkane substrate employed [3].
Chinese patent CN104177407A discloses a scalable synthesis technique for bis(diphenylphosphino)alkane compounds that avoids the use of tert-butyl chloride while achieving high yields and low production costs [3]. The patented methodology comprises three distinct stages: lithium-triphenylphosphine reaction, water hydrolysis, and dichloroalkane coupling under basic conditions [3]. This approach demonstrates significant advantages over conventional methods by eliminating expensive reagents and simplifying operational procedures [3].
The initial stage involves reacting metallic lithium with triphenylphosphine in dry tetrahydrofuran under nitrogen atmosphere protection for three hours [3]. The resulting scarlet solution contains lithium diphenylphosphide, which is subsequently treated with water to generate diphenylphosphine through hydrolysis [3]. Solvent recovery occurs under reduced pressure, concentrating the reaction mixture to one-third of its original volume before alkaline solution addition [3].
The final coupling stage employs potassium hydroxide aqueous solution (56 percent by weight) as the base, with dichloroalkane reagents added dropwise over 15 minutes [3]. Reaction temperatures are maintained at 50 degrees Celsius for one to three hours, depending on the specific dichloroalkane substrate [3]. Product isolation involves water addition, filtration, and recrystallization from toluene-ethanol mixed solvents to achieve high-performance liquid chromatography purity exceeding 98 percent [3].
Table 2: Patent CN104177407A Scalable Synthesis Parameters
Process Step | Temperature (°C) | Time | Yield (%) |
---|---|---|---|
Lithium-Triphenylphosphine Reaction | Room temperature | 3 hours | 95% (lithium diphenylphosphide) |
Water Addition (Hydrolysis) | 0-25 | 30 minutes | Quantitative conversion |
Solvent Recovery | Reduced pressure | Variable | Solvent recovery |
Alkaline Solution Addition | Room temperature | 15 minutes | Base preparation |
Dichloroalkane Coupling | 30-80 | 1-3 hours | 85-90% final product |
Product Isolation | Room temperature | Overnight | HPLC purity >98% |
Solvent selection plays a critical role in optimizing benzyldiphenylphosphine synthesis, particularly for the lithium-mediated phosphine formation step [2] [5]. Tetrahydrofuran demonstrates superior performance as the reaction medium due to its coordinating ability and appropriate dielectric properties [2]. The solvent facilitates lithium diphenylphosphide formation while maintaining reaction selectivity and product purity [6].
Comparative studies reveal that diethyl ether and dioxane are unsuitable for lithium-phosphine reactions, with diethyl ether providing very slow reaction rates and dioxane showing no reaction activity [2]. Acetonitrile exhibits moderate performance but suffers from limited industrial viability due to competing side reactions [6]. Dimethyl sulfoxide is not recommended due to its tendency to promote phosphine oxide formation through oxidation pathways [6].
Reaction optimization strategies focus on temperature control, reaction time management, and atmosphere protection to maximize yield and purity [5]. Temperature profiles typically range from ambient conditions during lithium reduction to elevated temperatures (30-80 degrees Celsius) during coupling reactions [3]. Inert atmosphere protection using nitrogen or argon prevents oxidation of phosphine intermediates and maintains reaction selectivity [5]. Solvent drying and purification procedures are essential for achieving reproducible results and minimizing impurity formation [5].
Table 3: Solvent Selection and Optimization Data
Solvent | Suitability for Li-P Formation | Reaction Rate | Product Purity | Industrial Viability |
---|---|---|---|---|
Tetrahydrofuran (THF) | Excellent | Fast (3 hours) | High (>95%) | High |
Diethyl ether | Poor | Very slow | Low | Low |
Dioxane | Not suitable | No reaction | N/A | None |
Toluene | Limited | Slow | Moderate | Moderate |
Acetonitrile | Moderate | Moderate | Good | Limited |
DMSO | Not recommended | Variable | Poor due to side reactions | Poor |
Purification of benzyldiphenylphosphine presents significant challenges due to the compound's sensitivity to oxidation and its similar physical properties to synthetic byproducts [5] [7]. Column chromatography using petroleum ether/dichloromethane gradients followed by dichloromethane/methanol systems provides high purity but requires labor-intensive procedures [8]. Recrystallization from toluene-ethanol mixed solvents offers good purification efficiency for small-scale preparations [3].
Industrial-scale purification favors precipitation techniques followed by crystallization from ethyl acetate or mixed solvent systems [3] [9]. These methods achieve yields ranging from 75 to 90 percent while maintaining high-performance liquid chromatography purity exceeding 98 percent [3]. Distillation under high vacuum conditions (0.5 millimeters of mercury) is limited by the thermal stability of benzyldiphenylphosphine [2].
Characterization of benzyldiphenylphosphine relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques [10] [11]. Phosphorus-31 nuclear magnetic resonance spectroscopy provides definitive identification with characteristic chemical shifts at δ -5.5 parts per million in deuterated chloroform [11]. Proton nuclear magnetic resonance spectroscopy shows aromatic signals between δ 7.36-7.30 parts per million for the fifteen aromatic protons [11]. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 276.3, corresponding to the molecular formula C19H17P [12] [13].
Table 4: Benzyldiphenylphosphine Characterization Data
Property | Value | Analysis Method |
---|---|---|
Molecular Formula | C19H17P | Mass spectrometry |
Molecular Weight | 276.312 g/mol | Calculated/MS |
Melting Point | 77-83°C | Melting point apparatus |
Boiling Point | 399.6±21.0°C at 760 mmHg | Boiling point determination |
Appearance | White to off-white solid | Visual inspection |
31P NMR Chemical Shift | δ -5.5 ppm (CDCl3) | 31P NMR spectroscopy |
1H NMR (Aromatic Region) | δ 7.36-7.30 ppm (15H, m) | 1H NMR spectroscopy |
Solubility in Water | Slightly soluble | Solubility testing |
Flash Point | 206.2±28.3°C | Flash point testing |
Density | Not available | Density measurement |
Table 5: Purification Methods and Challenges
Purification Method | Solvent System | Efficiency | Typical Yield (%) | Industrial Applicability |
---|---|---|---|---|
Column Chromatography | PE/DCM 2:1 then DCM/MeOH 30:1 | High purity but labor intensive | 80-90 | Limited |
Recrystallization | Toluene-ethanol mixture | Good for small scale | 75-85 | Moderate |
Precipitation | Water addition after coupling | Suitable for industrial scale | 85-95 | High |
Distillation | High vacuum (0.5 mm Hg) | Limited by thermal stability | 60-75 | Limited |
Crystallization from Mixed Solvents | Ethyl acetate | Good purity and yield | 80-90 | High |